molecular formula C8H14Cl2 B12009489 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene

5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene

Cat. No.: B12009489
M. Wt: 181.10 g/mol
InChI Key: ZMSXEQLDCKEKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene is an organic compound with the molecular formula C7H12Cl2 It is a chlorinated derivative of pentene, characterized by the presence of two chlorine atoms attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene typically involves the chlorination of 2,4-dimethyl-1-pentene. One common method is the free radical chlorination using chlorine gas under UV light. The reaction proceeds as follows:

    Initiation: Chlorine molecules are dissociated into chlorine radicals under UV light.

    Propagation: The chlorine radicals react with 2,4-dimethyl-1-pentene to form this compound.

    Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atoms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(chloromethyl)-2,4-dimethyl-1-pentene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include alkylation of DNA, proteins, or other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-(chloromethyl)-1-pentene: Similar structure but lacks the additional methyl groups.

    5-Chloro-4-(chloromethyl)-4-methyl-1-pentene: Similar structure with one less methyl group.

    5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole: Contains a thiadiazole ring instead of a pentene chain.

Properties

Molecular Formula

C8H14Cl2

Molecular Weight

181.10 g/mol

IUPAC Name

5-chloro-4-(chloromethyl)-2,4-dimethylpent-1-ene

InChI

InChI=1S/C8H14Cl2/c1-7(2)4-8(3,5-9)6-10/h1,4-6H2,2-3H3

InChI Key

ZMSXEQLDCKEKDH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.